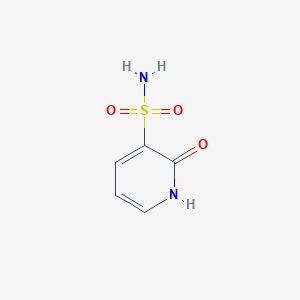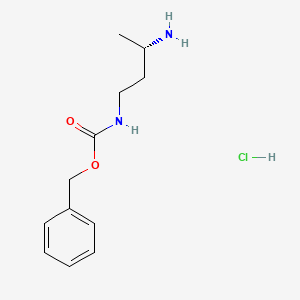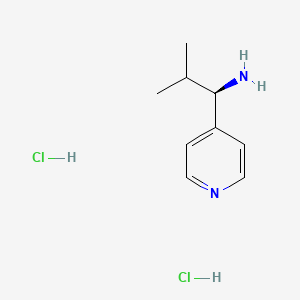
2-Hydroxypyridine-3-sulfonamide
Overview
Description
2-Hydroxypyridine-3-sulfonamide is a chemical compound with the CAS Number: 1566403-08-4 . It has a molecular weight of 174.18 and is typically in powder form .
Molecular Structure Analysis
The InChI code for 2-Hydroxypyridine-3-sulfonamide is1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10) . This code provides a detailed description of the molecule’s structure. It is stored at room temperature . Unfortunately, other specific physical and chemical properties like solubility, density, and boiling point are not available in the resources.
Scientific Research Applications
Sulfonation and Crystal Structure
Research has shown that 2-Hydroxypyridine, when treated with concentrated sulfuric acid, undergoes sulfonation at the 3-position to yield hydrated salts. These salts, in their crystal structure, are linked by extensive hydrogen bonds into a three-dimensional network, indicating potential applications in the field of crystallography and material sciences (Zhu, Gao, & Ng, 2009).
Role in Glutathione Conjugation
In vitro studies have demonstrated that 2-Hydroxypyridine-3-sulfonamide can react with glutathione, a crucial antioxidant in cells, leading to the formation of sulfinamide and N-hydroxy-sulfonamide adducts. This interaction suggests potential applications in understanding detoxification mechanisms of certain carcinogenic compounds (Umemoto et al., 1988).
Degradation in Aquatic Environments
Studies involving electron beam irradiation of sulfonamide antibiotics, including sulfapyridine, a derivative of 2-Hydroxypyridine-3-sulfonamide, have revealed insights into their degradation process and mechanisms in aquatic environments. This research is crucial for addressing environmental concerns regarding the persistence of such compounds in water bodies (Zhu et al., 2021).
Carbonic Anhydrase Inhibitors
2-Hydroxypyridine-3-sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors, especially in the context of intraocular pressure-lowering effects in glaucoma treatment. This research signifies its potential application in ophthalmology and pharmaceutical development (Scozzafava et al., 1999).
Sulfonation Reactivity
A study of the sulfonation reactivity of 2-Hydroxypyridine-3-sulfonamide and its N-oxide has shown that sulfonation occurs at specific positions of the phenyl ring. This finding is relevant for chemical synthesis and pharmaceutical applications, where precise control of functional group positioning is crucial (Smirnov et al., 1972).
Photocatalytic Degradation
The photocatalytic degradation of sulfonamides, including derivatives of 2-Hydroxypyridine-3-sulfonamide, using mesoporous TiO2 microspheres, has been explored. This research contributes to the understanding of environmental degradation processes and potential water treatment technologies (Guo et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
2-Hydroxypyridine-3-sulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The interaction of 2-Hydroxypyridine-3-sulfonamide with its targets involves the inhibition of these enzymes, thereby disrupting their normal function . This disruption can lead to changes in the cellular processes these enzymes are involved in, resulting in the therapeutic effects of the compound .
Biochemical Pathways
The primary biochemical pathways affected by 2-Hydroxypyridine-3-sulfonamide involve the processes regulated by the enzymes it targets . For instance, the inhibition of carbonic anhydrase can affect fluid balance and pH regulation in the body, while the inhibition of dihydropteroate synthetase can disrupt the synthesis of folic acid, a crucial component for DNA replication .
Result of Action
The molecular and cellular effects of 2-Hydroxypyridine-3-sulfonamide’s action primarily involve the disruption of normal cellular processes due to the inhibition of target enzymes . This can lead to changes in cellular function and, in the context of disease treatment, can help to alleviate symptoms or halt disease progression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxypyridine-3-sulfonamide. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, affecting the efficacy of these compounds . Additionally, factors such as pH and temperature can influence the stability and activity of the compound .
properties
IUPAC Name |
2-oxo-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTBEXBYRSWPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)



![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)

![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)




